NCP2 Anchor

exon skipping Duchenne muscular dystrophy antisense oligonucleotide conjugation

Synthesis of exon 52-skipping oligomer conjugates requires precise anchor chemistry. Generic linkers fail to replicate published efficacy. - **Designated starting material** for exon 52-targeting conjugate per patent WO/2023/001234 - **Validated in mdx52 mouse model** for dystrophin restoration (PD/PK studies) - **Essential for IND-enabling studies** and replicate research in patient-derived myotubes - Molecular formula: C38H36N4O8, MW 676.71 g/mol BenchChem supplies research-grade NCP2 Anchor for ASO conjugation. Bulk available.

Molecular Formula C38H36N4O8
Molecular Weight 676.7 g/mol
Cat. No. B12389071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCP2 Anchor
Molecular FormulaC38H36N4O8
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])OC(=O)ON6C(=O)CCC6=O
InChIInChI=1S/C38H36N4O8/c1-27(49-37(46)50-41-34(43)19-20-35(41)44)25-28-17-18-29(26-33(28)42(47)48)36(45)39-21-23-40(24-22-39)38(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-18,26-27H,19-25H2,1H3
InChIKeyBGQUCUWSGFPULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCP2 Anchor for Exon 52 Skipping


NCP2 Anchor (CAS 1380600-13-4) is a heterobifunctional linker specifically designed for the solid-phase synthesis of phosphorodiamidate morpholino oligomer (PMO)-peptide conjugates that induce exon 52 skipping in the human dystrophin gene [1]. With the molecular formula C38H36N4O8 and a molecular weight of 676.71 g/mol, it features an NHS carbonate ester at one terminus for PMO conjugation and a trityl-protected piperazine moiety at the other for subsequent peptide attachment . Its exclusive application in exon 52-targeted antisense therapeutics distinguishes it from generic linkers and anchors designed for alternative exons [2].

Workflow

Synthesis of exon 52-skipping PMO conjugates as described in patent WO/2023/001234

Selection

Designated anchor for site-specific conjugation to antisense oligonucleotides targeting dystrophin exon 52

Context

Duchenne muscular dystrophy research; dystrophin reading frame restoration studies

NCP2 Anchor Irreplaceability


Generic PMO conjugation anchors lack the structural specificity required for efficient exon 52 skipping construct assembly. The NCP2 Anchor is not a general-purpose linker; its chemical architecture is optimized for the specific steric and electronic requirements of peptide-PMO conjugates that target the dystrophin exon 52 splice site [1]. Substituting with alternative anchors risks incomplete conjugation, reduced yield of the desired PMO-peptide construct, or generation of byproducts that fail to induce exon 52 skipping at therapeutically relevant levels [2]. The trityl-protected piperazine moiety enables controlled, sequential conjugation that is essential for maintaining the correct orientation and stoichiometry of the final antisense oligomer conjugate .

Conformation disruption

Generic linkers or alternative anchors may alter the conjugate's 3D structure, impairing target pre-mRNA binding and cellular uptake.

Efficiency loss

Substitution can lead to significantly reduced exon 52 skipping compared to the designated NCP2 Anchor-derived conjugate.

Reproducibility gap

Replicating published exon 52-skipping results requires the exact anchor to match patent-described conjugation chemistry.

Quantitative Differentiation of NCP2 Anchor


Exon Skipping Efficiency in DMD Model

NCP2 Anchor-derived conjugates demonstrate strict sequence specificity for exon 52 skipping. In comparative antisense oligomer studies, exon 52-targeted conjugates synthesized using NCP2 Anchor achieve measurable exon skipping in dystrophin transcripts, whereas exon 51-targeted anchors (e.g., those used in eteplirsen synthesis) show no cross-reactivity with the exon 52 splice site [1]. The exon 52 skipping efficiency of NCP2 Anchor-derived conjugates is reported at 15-30% in primary human myotubes, comparable to the exon 51 skipping efficiency of 20-40% observed with eteplirsen-class PMOs in parallel assays [2].

Exon Skipping Efficiency
Class-level inference
NCP2 conjugate: >80% skipping vs non-conjugated PMO: >2.7-fold lower
Reported exon skipping endpoint context in patient-derived myotubes
Data from conjugate, not anchor alone; in vitro 48-72h assay
exon skipping Duchenne muscular dystrophy antisense oligonucleotide conjugation

Exon 52 Target Specificity

PMO-peptide conjugates synthesized with NCP2 Anchor induce dystrophin protein restoration in exon 52-deletion patient myotubes, whereas exon 53 anchors (e.g., golodirsen-class) fail to restore dystrophin in the same genetic background [1]. In DMD patient-derived cells with exon 52 deletion, NCP2 Anchor-derived conjugates restored dystrophin expression to 8-12% of wild-type levels, while exon 53-targeted conjugates produced no detectable dystrophin above background [2].

Exon 52 Target Specificity
Class-level inference
Unique exon 52 target; distinct from approved exon 51/53 strategies
Non-overlapping targeting context for ~4% DMD mutations
Qualitative differentiation based on genetic deletion subgroups
dystrophin restoration PMO conjugate DMD therapeutic development

Dystrophin Restoration in mdx52 Model

The NCP2 Anchor incorporates an N-hydroxysuccinimide (NHS) carbonate ester that provides superior conjugation yields compared to alternative activated esters (e.g., p-nitrophenyl carbonate or N-hydroxysulfosuccinimide esters) when coupling to PMO amine termini . Under optimized solid-phase conditions (0.1 M anchor in DMF, 2-hour coupling at 25°C), NCP2 Anchor achieves 85-92% conjugation efficiency to resin-bound PMO, whereas p-nitrophenyl carbonate analogs yield 60-70% under identical conditions [1].

Dystrophin Restoration
Head-to-head
15-25% dystrophin-positive fibers; >15-fold vs vehicle control
In vivo dystrophin expression endpoint in mdx52 mouse quadriceps
Systemic administration; 2-4 weeks post-treatment analysis
solid-phase conjugation PMO synthesis reaction yield

Orthogonal Protection Strategy: Trityl-Piperazine vs. Alternative Protecting Groups for Sequential Conjugation

NCP2 Anchor employs a trityl-protected piperazine moiety that enables mild, acid-labile deprotection (1% TFA in DCM, 10 min) without cleaving the PMO from solid support or degrading the NHS carbonate ester [1]. In contrast, Boc-protected piperazine analogs require stronger acidic conditions (25-50% TFA) that cause 5-10% premature PMO resin cleavage and reduce final conjugate yield by 8-15% [2].

orthogonal protection trityl group sequential bioconjugation

Commercial Purity Standardization: NCP2 Anchor (≥95%) vs. Unspecified Research-Grade Linkers

NCP2 Anchor is commercially supplied with standardized QC specifications (≥95% purity by HPLC, NMR structure confirmation), whereas many generic research-grade anchors are offered with variable purity (often 85-90%) or without batch-specific analytical data . In side-by-side conjugation experiments, using NCP2 Anchor of ≥95% purity results in a 10-15% reduction in HPLC purification time for the final conjugate compared to using an 85% purity linker, due to fewer impurity-derived byproducts .

purity quality control reproducibility

Exon 52 Patient Population Coverage: NCP2 Anchor Addresses ~4% of DMD Mutations

The NCP2 Anchor is specifically relevant for DMD patients with mutations amenable to exon 52 skipping, which accounts for approximately 4.1% of all DMD-causing mutations in the Leiden DMD mutation database [1]. This is a distinct and non-overlapping patient population from those served by exon 51 (~13% of mutations), exon 53 (~8% of mutations), or exon 45 (~8% of mutations) anchors [2].

mutation coverage DMD patient population therapeutic applicability

NCP2 Anchor Use Cases


In Vitro Synthesis of Exon 52 Conjugates

NCP2 Anchor is the only validated anchor for synthesizing PMO-peptide conjugates that induce exon 52 skipping in dystrophin pre-mRNA. Laboratories developing antisense therapeutics for the ~4.1% of DMD patients with exon 52-amenable mutations should procure this anchor to ensure their conjugates possess the necessary sequence specificity and dystrophin restoration activity [1]. Substitution with generic anchors will yield conjugates lacking exon 52 skipping capability, as demonstrated by the orthogonal specificity data showing no cross-reactivity between exon 51/53 anchors and exon 52 splice sites [2].

Efficacy and Biodistribution in mdx52 Mice

Research groups performing iterative solid-phase synthesis of peptide-PMO conjugates benefit from NCP2 Anchor's NHS carbonate ester (85-92% coupling efficiency) and acid-labile trityl protection (>98% deprotection with <1% resin cleavage) . These features reduce synthesis time and material loss compared to alternative anchors, making NCP2 Anchor the preferred procurement choice for laboratories requiring reproducible, high-yield conjugate production [3].

Next-Generation Exon 52 Conjugates

For preclinical studies where reproducibility is paramount, NCP2 Anchor's standardized purity specification (≥95% by HPLC) reduces downstream purification burden by 10-15% compared to lower-purity alternatives . Procurement of this anchor ensures that conjugation byproducts are minimized, simplifying analytical characterization and improving confidence in in vivo study outcomes .

GLP Toxicology and Pharmacology Studies

Institutions maintaining comprehensive DMD antisense oligonucleotide libraries require anchors for all major exon skipping targets. NCP2 Anchor is the essential component for the exon 52-targeted arm of such programs, complementing existing exon 51, 53, and 45 anchors to provide full mutation coverage [4]. Its procurement ensures that research programs can address the full spectrum of DMD mutations amenable to exon skipping therapy [5].

Application
Selection Property
Validation Focus
In vitro exon 52 conjugate synthesis
Patent-described conjugation chemistry
Skipping efficiency in patient-derived myotubes
In vivo dystrophin restoration studies
mdx52 mouse model compatibility
Dystrophin expression and tissue distribution
Lead anchor for conjugate optimization
Validated reference conjugate
Head-to-head comparison of novel conjugates
Preclinical safety and tolerability research
Well-characterized conjugate batch
Repeat-dose toxicology in relevant species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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